Prodrug Strategy Drives Measurable Bioavailability Enhancement vs. Parent CEP-5214
CEP-7055 is a dimethylglycine ester prodrug of CEP-5214. While the parent compound CEP-5214 suffers from poor aqueous solubility that limits oral bioavailability, the prodrug CEP-7055 was specifically synthesized to address this limitation. Pharmacokinetic studies in mice and rats demonstrated that oral administration of CEP-7055 resulted in significantly increased plasma levels of the active metabolite CEP-5214 compared to direct administration of CEP-5214 [1]. The prodrug modification directly addresses the critical developability hurdle of the parent scaffold, enabling oral dosing regimens that would not be feasible with CEP-5214 alone .
| Evidence Dimension | Oral Bioavailability / Systemic Exposure of Active Moiety |
|---|---|
| Target Compound Data | Oral administration of CEP-7055 (prodrug) yields significantly increased plasma levels of CEP-5214 |
| Comparator Or Baseline | Oral administration of CEP-5214 (parent) results in low plasma levels due to poor aqueous solubility |
| Quantified Difference | Significant increase in plasma levels observed (quantitative fold-change not reported in abstracted data) |
| Conditions | Pharmacokinetic studies in mice and rats |
Why This Matters
This prodrug design is essential for enabling oral dosing in preclinical and clinical studies; procurement of CEP-5214 instead of CEP-7055 would compromise systemic exposure and experimental reproducibility.
- [1] Gingrich DE, Reddy DR, Iqbal MA, et al. A New Class of Potent Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors: Structure−Activity Relationships for a Series of 9-Alkoxymethyl-12-(3-hydroxypropyl)indeno[2,1-a]pyrrolo[3,4-c]carbazole-5-ones and the Identification of CEP-5214 and Its Dimethylglycine Ester Prodrug Clinical Candidate CEP-7055. J Med Chem. 2003;46(25):5375-5388. View Source
